molecular formula C15H15BrO B7873035 (2-Bromophenyl)(3,5-dimethylphenyl)methanol

(2-Bromophenyl)(3,5-dimethylphenyl)methanol

Cat. No. B7873035
M. Wt: 291.18 g/mol
InChI Key: FKQRACLJJKOPCO-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3,5-dimethylphenyl)methanol is a useful research compound. Its molecular formula is C15H15BrO and its molecular weight is 291.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Organocatalysis : It has been used in the enantioselective Michael addition of malonate esters to nitroolefins, facilitated by diaryl-2-pyrrolidinemethanols, where bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was an efficient bifunctional organocatalyst (Lattanzi, 2006).

  • Rotational Barrier Studies : Used in investigating the buttressing effect on rotational barriers in bromine-substituted compounds, which included studying the free energies of activation for rotation (Aoki, Nakamura, Ōki, 1982).

  • DFT Theoretical Studies : A theoretical study was conducted on (RS)-(3-bromophenyl) (pyridine-2yl) methanol using DFT to understand the structure-activity relationship and identify active sites of the molecule (Trivedi, 2017).

  • Phase Transfer Catalyzed Polymerization : The compound has been used in the polymerization process, specifically in the phase transfer catalyzed polymerization of brominated phenols (Wang, Percec, 1991).

  • Carbonic Anhydrase Inhibition : Synthesized bromophenols, including this compound, have shown inhibitory capacities against human cytosolic carbonic anhydrase II, potentially useful for treating various disorders (Balaydın et al., 2012).

  • Catalysis in Alcoholysis Reactions : Used as a catalyst in the alcoholysis of dimethylphenylsilane, showing effectiveness in transforming alcohol to alkoxysilane derivatives (Gregg, Cutler, 1994).

  • Synthesis of Biologically Active Natural Products : It has been used in the total synthesis of biologically active, naturally occurring compounds, demonstrating its utility in complex organic synthesis (Akbaba et al., 2010).

  • Photoprotecting Groups for Phosphates and Sulfonic Acids : The compound has been explored for its potential as a photoremovable protecting group, important in organic synthesis and biochemistry (Klán et al., 2002).

  • Polymer Chemistry : It's used in the synthesis of poly(arylene ether sulfone) anion exchange membranes with enhanced conductivity and stability (Shi et al., 2017).

properties

IUPAC Name

(2-bromophenyl)-(3,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQRACLJJKOPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2Br)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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